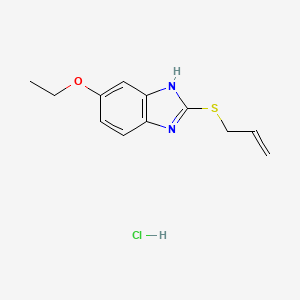![molecular formula C23H16BrFN2O3 B5188276 (5E)-5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione](/img/structure/B5188276.png)
(5E)-5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione: is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones. This compound is characterized by the presence of a bromine atom, a fluorobenzyl group, and a phenyl group, making it a molecule of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione typically involves a multi-step process. One common method includes the following steps:
Formation of the imidazolidine-2,4-dione core: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the bromine atom: Bromination can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent.
Attachment of the fluorobenzyl group: This step involves the reaction of the brominated intermediate with 2-fluorobenzyl alcohol in the presence of a base such as potassium carbonate.
Formation of the benzylidene group: The final step involves the condensation of the intermediate with benzaldehyde under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the imidazolidine-2,4-dione core can yield the corresponding imidazolidine derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted imidazolidine-2,4-dione derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it is used to study enzyme inhibition and receptor binding due to its unique structural features.
Industry: In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of (5E)-5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
類似化合物との比較
- (5E)-5-{5-chloro-2-[(2-fluorobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione
- (5E)-5-{5-iodo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione
- (5E)-5-{5-methyl-2-[(2-fluorobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione
Uniqueness: The presence of the bromine atom and the fluorobenzyl group in (5E)-5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione imparts unique chemical and biological properties, such as enhanced binding affinity to certain molecular targets and improved stability under various conditions, compared to its analogs.
特性
IUPAC Name |
(5E)-5-[[5-bromo-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrFN2O3/c24-17-10-11-21(30-14-15-6-4-5-9-19(15)25)16(12-17)13-20-22(28)27(23(29)26-20)18-7-2-1-3-8-18/h1-13H,14H2,(H,26,29)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUUJNWEMUJISR-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC4=CC=CC=C4F)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC(=C3)Br)OCC4=CC=CC=C4F)/NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[4-(4-methoxyanilino)-3-nitrobenzoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B5188196.png)
![4-methyl-N-[(4-propan-2-ylphenyl)methyl]benzenesulfonamide](/img/structure/B5188198.png)
![2-methyl-3-phenyl-1,4-diazaspiro[4.4]nona-1,3-diene 1,4-dioxide](/img/structure/B5188205.png)
![1-[5-(2,3-Dimethylphenoxy)pentyl]imidazole](/img/structure/B5188210.png)
![5-({[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5188217.png)
![4-[4-(2-tert-butyl-5-methylphenoxy)butyl]morpholine](/img/structure/B5188218.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinamide](/img/structure/B5188226.png)
![[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate](/img/structure/B5188232.png)
![4-(Pyridin-3-ylmethyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione](/img/structure/B5188248.png)

![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl[(4-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B5188270.png)
![1-(1-naphthoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5188289.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3,4-dimethoxyphenyl)-2-propanamine](/img/structure/B5188296.png)
![N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine](/img/structure/B5188305.png)
